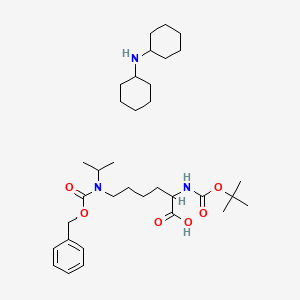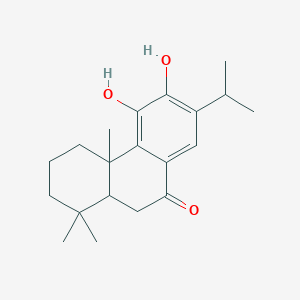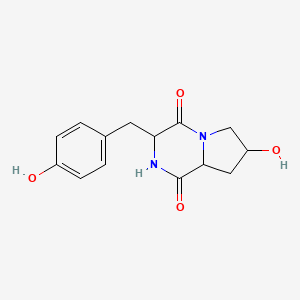
5'-Guanylic acid, 2'-deoxy-, disodium salt, tetrahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Guanylic acid, 2’-deoxy-, disodium salt, tetrahydrate: is a nucleotide derivative commonly known as 2’-deoxyguanosine 5’-monophosphate disodium salt. It is a crucial component in the synthesis of DNA, playing a significant role in various biological processes. This compound is often used in molecular biology and biochemistry research due to its involvement in DNA replication and repair mechanisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Guanylic acid, 2’-deoxy-, disodium salt, tetrahydrate typically involves the phosphorylation of 2’-deoxyguanosine. This process can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid derivatives. The reaction conditions often require controlled temperatures and pH levels to ensure the successful formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product through crystallization or chromatography techniques to achieve high purity levels suitable for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5’-Guanylic acid, 2’-deoxy-, disodium salt, tetrahydrate can undergo oxidation reactions, leading to the formation of oxidized derivatives such as 8-oxo-2’-deoxyguanosine.
Reduction: This compound can also participate in reduction reactions, although these are less common compared to oxidation.
Substitution: Nucleophilic substitution reactions can occur, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed:
Oxidation Products: 8-oxo-2’-deoxyguanosine.
Reduction Products: Reduced forms of the nucleotide.
Substitution Products: Various substituted nucleotides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5’-Guanylic acid, 2’-deoxy-, disodium salt, tetrahydrate is used as a reactant in the study of nucleotide interactions and the formation of G-quadruplex structures. These structures are important in understanding the stability and function of DNA .
Biology: In biological research, this compound is essential for studying DNA replication, repair, and recombination processes. It serves as a substrate for various DNA polymerases and other enzymes involved in DNA metabolism .
Medicine: In medicine, 5’-Guanylic acid, 2’-deoxy-, disodium salt, tetrahydrate is used in the development of antiviral and anticancer therapies. Its role in DNA synthesis makes it a target for drugs that aim to inhibit viral replication or cancer cell proliferation .
Industry: Industrially, this compound is used in the production of diagnostic reagents and as a standard in analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Mécanisme D'action
The mechanism of action of 5’-Guanylic acid, 2’-deoxy-, disodium salt, tetrahydrate involves its incorporation into DNA during replication. It acts as a substrate for DNA polymerases, which catalyze the addition of nucleotides to the growing DNA strand. The presence of this compound ensures the fidelity and efficiency of DNA synthesis. Additionally, it can interact with various proteins and enzymes involved in DNA repair and recombination, influencing the overall stability and integrity of the genetic material .
Comparaison Avec Des Composés Similaires
- 2’-Deoxyadenosine 5’-monophosphate disodium salt
- 2’-Deoxycytidine 5’-monophosphate disodium salt
- 2’-Deoxyuridine 5’-monophosphate disodium salt
- Thymidine 5’-monophosphate disodium salt
Comparison: While all these compounds are nucleotide derivatives involved in DNA synthesis, 5’-Guanylic acid, 2’-deoxy-, disodium salt, tetrahydrate is unique due to its specific role in forming G-quadruplex structures. These structures are crucial for the regulation of gene expression and the maintenance of telomeres, which are protective caps at the ends of chromosomes .
Propriétés
Formule moléculaire |
C10H20N5Na2O11P |
|---|---|
Poids moléculaire |
463.25 g/mol |
Nom IUPAC |
disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate;tetrahydrate |
InChI |
InChI=1S/C10H14N5O7P.2Na.4H2O/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;;;;;;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);;;4*1H2/q;2*+1;;;;/p-2 |
Clé InChI |
JVSYVPUNOKPLAC-UHFFFAOYSA-L |
SMILES canonique |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O.O.O.O.O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[[2-[[6-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15129308.png)


![N-[[6-[4,6-diacetamido-3-[4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]acetamide](/img/structure/B15129328.png)
![(16Z)-1-hydroxy-12-[(E)-3-hydroxy-5-(4-hydroxy-3-methoxycyclohexyl)-4-methylpent-4-en-2-yl]-21,23-dimethoxy-17,19,25-trimethyl-15-prop-2-enyl-11,26-dioxa-4-azatricyclo[20.3.1.04,9]hexacos-16-ene-2,3,10,14-tetrone](/img/structure/B15129337.png)
![8-Methyl-3-methylidene-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-ene-4,14-dione](/img/structure/B15129350.png)


![[17-acetyloxy-8-(furan-3-yl)-4,19-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-12-yl] (E)-2-methylbut-2-enoate](/img/structure/B15129363.png)
![2-(1,3-Benzodioxol-5-yl)-6-ethyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B15129377.png)

![2-amino-9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenyl-methoxy]methyl]-4-hydroxy-3-methoxy-tetrahydrofuran-2-yl]-1H-purin-6-one](/img/structure/B15129389.png)
![4-(10,13-dimethyl-3,12-dioxo-2,4,5,6,7,8,9,11,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B15129398.png)
![6-[2-[2-(2,4-Dichlorophenoxy)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15129406.png)
